3-Butylhept-2-en-1-ol
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Overview
Description
3-Butylhept-2-en-1-ol is an organic compound with the molecular formula C11H22O It is an unsaturated alcohol, characterized by the presence of a double bond and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylhept-2-en-1-ol can be achieved through several methods. One common approach involves the hydroformylation of 1-octene followed by hydrogenation. The hydroformylation process adds a formyl group to the double bond, which is then reduced to an alcohol.
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes. The use of rhodium or cobalt catalysts in the hydroformylation step is common, followed by hydrogenation using palladium or nickel catalysts. These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Butylhept-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products:
Oxidation: Formation of 3-butylhept-2-en-1-one or 3-butylhept-2-en-1-al.
Reduction: Formation of 3-butylheptan-1-ol.
Substitution: Formation of 3-butylhept-2-en-1-chloride.
Scientific Research Applications
3-Butylhept-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the metabolism of unsaturated alcohols.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 3-Butylhept-2-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The double bond can participate in addition reactions, altering the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
3-Butylheptan-1-ol: A saturated analog with similar physical properties but different reactivity.
3-Butylhept-2-en-1-one: An oxidized form with a ketone group.
3-Butylhept-2-en-1-al: An aldehyde analog.
Uniqueness: 3-Butylhept-2-en-1-ol is unique due to the presence of both a double bond and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C11H22O |
---|---|
Molecular Weight |
170.29 g/mol |
IUPAC Name |
3-butylhept-2-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-3-5-7-11(9-10-12)8-6-4-2/h9,12H,3-8,10H2,1-2H3 |
InChI Key |
NFFMQABRMIEWOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CCO)CCCC |
Origin of Product |
United States |
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